2,5-Dichloro-3-Thiophene Sulfonel Chloride
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Overview
Description
2,5-Dichloro-3-thiophene sulfoner chloride is a heteroaryl sulfonyl chloride derivative. It is known for its unique chemical structure, which includes a thiophene ring substituted with two chlorine atoms and a sulfonyl chloride group. This compound is widely used in various chemical reactions and has significant applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dichloro-3-thiophene sulfoner chloride can be synthesized through the chlorosulfonation of 2,5-dichlorothiophene. The reaction typically involves the use of chlorosulfonic acid and thionyl chloride as reagents. The process is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group .
Industrial Production Methods
In industrial settings, the production of 2,5-Dichloro-3-thiophene sulfoner chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to achieve high yields and purity. The compound is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-3-thiophene sulfoner chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to form thiol derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and bases. The reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfone Derivatives: Formed through oxidation.
Thiol Derivatives: Formed through reduction
Scientific Research Applications
2,5-Dichloro-3-thiophene sulfoner chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the synthesis of potential drug candidates and therapeutic agents.
Industry: Applied in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3-thiophene sulfoner chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorothiophene: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
3-Thiophene sulfonyl chloride: Similar structure but without the chlorine substituents on the thiophene ring.
2,5-Dichlorobenzene sulfonyl chloride: Contains a benzene ring instead of a thiophene ring, leading to different reactivity and applications
Uniqueness
2,5-Dichloro-3-thiophene sulfoner chloride is unique due to the presence of both chlorine substituents and the sulfonyl chloride group on the thiophene ring. This combination imparts distinct reactivity and makes it a valuable compound in various chemical and industrial processes .
Properties
Molecular Formula |
C14H18Cl4O3S2 |
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Molecular Weight |
440.2 g/mol |
IUPAC Name |
2,3-dichloro-1-(2,5-dichlorothiophen-3-yl)-3,7-dimethyloct-6-ene-1-sulfonic acid |
InChI |
InChI=1S/C14H18Cl4O3S2/c1-8(2)5-4-6-14(3,18)12(16)11(23(19,20)21)9-7-10(15)22-13(9)17/h5,7,11-12H,4,6H2,1-3H3,(H,19,20,21) |
InChI Key |
FUWWQLYSQVIDNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C(C(C1=C(SC(=C1)Cl)Cl)S(=O)(=O)O)Cl)Cl)C |
Origin of Product |
United States |
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